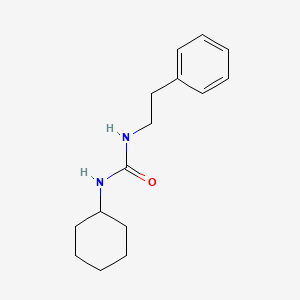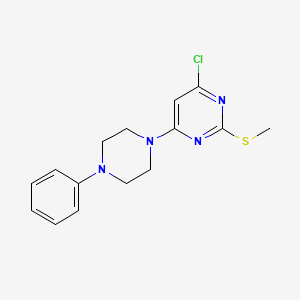
5-(3-Methoxybenzyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is a chemical compound that has shown promising results in scientific research. It is a thiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. In cancer research, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's and Parkinson's disease research, it has been found to activate the Nrf2/ARE signaling pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-Methoxybenzyl)-1,3-thiazol-2-amine has been found to have several biochemical and physiological effects. In cancer research, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's and Parkinson's disease research, it has been found to reduce oxidative stress, inflammation, and neuronal damage. It has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine in lab experiments is its high potency and selectivity. It has shown promising results in various in vitro and in vivo studies. However, one of the limitations is its low solubility in water, which can make it difficult to administer in animal studies. Another limitation is the lack of long-term toxicity studies, which are necessary to determine its safety for human use.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine. One direction is to further investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more efficient synthesis methods to improve yield and purity. Additionally, more studies are needed to determine its long-term toxicity and safety for human use.
Conclusion:
In conclusion, 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is a promising chemical compound that has shown potential in scientific research. It has been synthesized using various methods and has been found to have several therapeutic applications. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. It has several biochemical and physiological effects and has shown promising results in various in vitro and in vivo studies. However, more research is needed to determine its safety and efficacy for human use.
Synthesemethoden
There are several methods to synthesize 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine. One of the most common methods is the condensation reaction between 3-methoxybenzaldehyde and 2-aminothiazole in the presence of a catalyst. Another method involves the reaction of 3-methoxybenzyl chloride with 2-aminothiazole in the presence of a base. Both methods have been used in scientific research to produce 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine with high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxybenzyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's and Parkinson's disease research, it has been found to protect neurons from oxidative stress and reduce inflammation.
Eigenschaften
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-9-4-2-3-8(5-9)6-10-7-13-11(12)15-10/h2-5,7H,6H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCCSOXYGUGKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2613270.png)



![(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2613276.png)
![1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2613277.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)
![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)


![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)

